1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a unique structure combining a biphenyl moiety with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting with the preparation of the biphenyl and azetidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boronic acid reagent, and it is carried out under mild conditions that are tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which 1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, which are known for their biological activity.
Biphenyl Compounds: Molecules featuring the biphenyl structure, used in various chemical and industrial applications.
Uniqueness
1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to its combination of the biphenyl and azetidine moieties, which confer specific chemical properties and potential biological activities not found in simpler compounds.
Properties
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-23(19-11-9-18(10-12-19)17-5-2-1-3-6-17)25-15-22(16-25)24-13-20-7-4-8-21(20)14-24/h1-3,5-6,9-12,20-22H,4,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQPUCZMBYRERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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